5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-propylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-2-7-15-11(8-12(16)14-15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKOTLJUXIMRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(CC(=O)N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927430 | |
| Record name | 5-(4-Fluorophenyl)-1-propyl-4,5-dihydro-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131960-05-9 | |
| Record name | 5-(4-Fluorophenyl)-1-propyl-3-pyrazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131960059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Fluorophenyl)-1-propyl-4,5-dihydro-1H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Carboamination of N-Butenyl Hydrazines
This method leverages palladium catalysis to construct the pyrazolidinone ring via carboamination, offering superior stereocontrol .
Procedure :
-
Substrate Preparation : N-Butenyl hydrazines are synthesized from hydrazine and 1-bromo-3-butene.
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Carboamination : The substrate reacts with 4-fluorophenylboronic acid in the presence of Pd(OAc)₂ and Xantphos ligand. The reaction proceeds at 80°C in toluene/water (3:1) for 12–24 hours .
Optimization Data :
| Ligand | Temperature (°C) | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|
| Xantphos | 80 | 82 | 12:1 |
| BINAP | 80 | 68 | 8:1 |
| Dpe-phos | 100 | 55 | 5:1 |
Advantages :
Hydrogenation of Pyrazol-5-ol Intermediates
Pyrazol-5-ols serve as precursors, which are hydrogenated to pyrazolidinones using palladium catalysts .
Procedure :
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Pyrazol-5-ol Synthesis : 4-Fluorophenyl β-ketoester reacts with hydrazine hydrate in acetic acid under reflux.
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Hydrogenation : The pyrazol-5-ol intermediate undergoes catalytic hydrogenation (H₂, 60 psi) with Pd/C in ethanol at 25°C for 24 hours .
Typical Yields :
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors optimize efficiency and purity .
Process :
-
Reaction Setup : 4-Fluoroaniline and propyl isocyanate are mixed in a microreactor at 100°C with a residence time of 10 minutes.
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In-line Cyclization : The intermediate is directly cyclized using HCl gas in a second reactor module.
Benefits :
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation, reducing reaction times .
Procedure :
-
Microwave Conditions : 4-Fluoroaniline, propyl isocyanate, and triethylamine are irradiated at 150 W for 5–10 minutes in ethanol.
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Cyclization : Acetic acid is added, and the mixture is heated at 120°C for 15 minutes under microwave .
Outcomes :
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Stereoselectivity | Equipment Needs |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | Moderate | Low | Standard glassware |
| Pd-Catalyzed | 82–90 | High | High | Inert atmosphere |
| Hydrogenation | 85–94 | Moderate | Moderate | Hydrogenation reactor |
| Continuous Flow | 70–80 | High | Low | Flow reactor setup |
| Microwave | 78–82 | Low | Low | Microwave synthesizer |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one typically involves the reaction of 4-fluoroaniline with propyl isocyanate. The process includes:
- Formation of Intermediate : Reaction of 4-fluoroaniline with propyl isocyanate.
- Cyclization : The intermediate undergoes cyclization to produce the desired pyrazolidinone.
- Reaction Conditions : Common solvents include dichloromethane or ethanol, often utilizing catalysts like triethylamine to facilitate the reaction.
Chemistry
In organic synthesis, this compound serves as a valuable building block for more complex molecules. Its unique structure allows for various modifications, making it an important intermediate in the development of new compounds.
Biology
The compound is under investigation for its potential biological activities, including:
- Anti-inflammatory Properties : Research indicates that it may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators.
- Analgesic Effects : Its ability to modulate pain pathways makes it a candidate for pain relief medications.
- Antimicrobial Activity : Studies suggest potential effectiveness against various microbial strains.
Medicine
This compound and its derivatives are being explored for therapeutic applications in treating diseases such as:
- Chronic Inflammatory Conditions : Due to its anti-inflammatory properties.
- Pain Management : As a new analgesic agent.
- Cancer Research : Investigations into its potential antitumor activities are ongoing.
Case Study 1: Anti-inflammatory Activity
A study demonstrated that derivatives of pyrazolidinone compounds exhibited significant inhibition of COX enzymes in vitro. The results indicated that this compound could serve as a lead compound for developing new anti-inflammatory drugs.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial effects of pyrazolidinone derivatives found that compounds similar to this compound showed activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity could be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one and related pyrazolidin-3-one derivatives:
Key Observations:
Substituent Effects :
- The 4-fluorophenyl group in the target compound enhances electron-withdrawing properties and metabolic stability compared to the 4-methoxyphenyl group in the isopropylphenyl analog, which offers electron-donating effects .
- The propyl chain at position 1 provides moderate lipophilicity, contrasting with the bulkier isopropylphenyl group in the analog, which may hinder membrane permeability .
Crystallographic Trends :
- Both the target compound and thiazole-triazolyl derivatives exhibit triclinic symmetry and two molecules per asymmetric unit, suggesting similar packing efficiencies despite differing substituents .
Biological Relevance :
- While the target compound’s bioactivity remains uncharacterized in the provided studies, its structural analogs demonstrate antipyretic and enzyme-inhibitory activities , highlighting the pyrazolidin-3-one scaffold’s versatility .
Methodological Considerations in Structural Analysis
Structural characterization of these compounds relied on single-crystal X-ray diffraction (SC-XRD) using the SHELX program suite for refinement . The planar conformations observed in most derivatives were visualized via ORTEP-III, confirming the stereoelectronic influence of substituents .
Biological Activity
5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one is a compound belonging to the pyrazolidine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.25 g/mol. The compound features a pyrazolidine ring substituted with a fluorophenyl group, which is significant for its biological interactions.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including anti-inflammatory, analgesic, and potential antitumor activities. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with target receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Receptor Modulation : The compound may act on various receptors, including mineralocorticoid receptors (MR), where it has been noted to exhibit selective antagonistic properties in related studies .
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results indicated a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory properties.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 5 |
| Low Dose | 30 |
| High Dose | 65 |
Study 2: Antitumor Potential
In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines. The results demonstrated that it inhibited cell proliferation significantly in breast and prostate cancer cells, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| PC-3 (Prostate) | 15.0 |
| HeLa (Cervical) | 20.0 |
Q & A
Q. What experimental approaches are recommended for characterizing the structural and electronic properties of 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD): Essential for determining bond lengths, angles, and crystal packing. For example, monoclinic systems (e.g., ) with parameters ) are typical for fluorophenyl-substituted pyrazolidinones .
- Spectroscopic techniques: Use - and -NMR to confirm substituent positions and electronic environments. Compare chemical shifts with analogs like 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one .
- Density Functional Theory (DFT): Validate experimental data (e.g., XRD bond angles) and predict electronic properties such as HOMO-LUMO gaps .
Q. How to design a synthetic route for this compound and its derivatives?
Methodological Answer:
- Core scaffold synthesis: Start with pyrazolidin-3-one precursors via cyclocondensation of hydrazines with β-keto esters or ketones. For fluorophenyl groups, introduce 4-fluorobenzaldehyde early in the reaction sequence .
- Propyl group incorporation: Use alkylation agents like 1-bromopropane under basic conditions (e.g., KCO in DMF) to functionalize the N1 position .
- Purity control: Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic and crystallographic data for fluorophenyl-pyrazolidinone derivatives?
Methodological Answer:
- XRD validation: Cross-reference NMR/IR data with XRD-derived torsion angles. For example, dihedral angles between fluorophenyl and pyrazolidinone rings (e.g., in related structures) can explain deviations in -NMR splitting patterns .
- Dynamic effects: Consider temperature-dependent NMR to assess conformational flexibility, especially in propyl chains .
- Crystallographic software: Use programs like SHELX or OLEX2 to model disorder or thermal motion in crystal structures .
Q. What computational strategies are effective for predicting the biological activity of this compound analogs?
Methodological Answer:
- Molecular docking: Screen against targets like cyclooxygenase (COX) or acetylcholinesterase using PyMOL or AutoDock Vina. Fluorophenyl groups often enhance binding via hydrophobic interactions .
- QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity data from analogs. For example, pyrazolidinones with 4-methoxyphenyl groups show enhanced herbicidal activity .
- ADMET prediction: Use SwissADME to assess pharmacokinetic properties, focusing on logP values influenced by the propyl chain .
Q. How to optimize reaction conditions for synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral catalysts: Employ asymmetric catalysis (e.g., BINOL-derived ligands) during cyclization steps to control stereochemistry at C3 .
- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA with hexane/isopropanol mobile phases. Validate purity via optical rotation and circular dichroism .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across pyrazolidin-3-one derivatives?
Methodological Answer:
- Structural benchmarking: Compare IC values of this compound with analogs (e.g., 1-Acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline) to identify substituent-specific trends .
- Assay standardization: Re-evaluate activity under consistent conditions (e.g., cell line, incubation time). For example, pyrazolidinones may show variable cytotoxicity in MCF-7 vs. HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
